Cas no 63501-05-3 (5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine)
![5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine structure](https://www.kuujia.com/scimg/cas/63501-05-3x500.png)
5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-5,6-dimethyl-
- 5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
-
- Inchi: 1S/C8H13N3/c1-6-3-8-7(4-9-10-8)5-11(6)2/h4,6H,3,5H2,1-2H3,(H,9,10)
- InChI Key: RDRRQBFEHJQVPS-UHFFFAOYSA-N
- SMILES: C1N(C)C(C)CC2NN=CC1=2
Experimental Properties
- Density: 1.088±0.06 g/cm3(Predicted)
- Boiling Point: 287.5±30.0 °C(Predicted)
- pka: 14.41±0.40(Predicted)
5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL446-500mg |
5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
63501-05-3 | 95% | 500mg |
¥5040.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL446-1g |
5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
63501-05-3 | 95% | 1g |
¥7560.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL446-100mg |
5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
63501-05-3 | 95% | 100mg |
¥2268.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL446-1G |
5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
63501-05-3 | 95% | 1g |
¥ 6,930.00 | 2022-12-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL446-250mg |
5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |
63501-05-3 | 95% | 250mg |
¥3024.0 | 2024-04-18 |
5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine Related Literature
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
Additional information on 5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Introduction to 5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine (CAS No. 63501-05-3)
5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 63501-05-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazolopyridine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The unique arrangement of nitrogen atoms in its molecular framework contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for designing novel bioactive molecules.
The molecular structure of 5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine consists of a fused ring system comprising a pyrazole ring connected to a pyridine ring. The presence of two methyl groups at the 5- and 6-positions enhances its steric and electronic properties, influencing its interactions with biological targets. This structural feature has been exploited in various drug discovery campaigns to modulate specific pharmacological pathways.
In recent years, 5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has been studied for its potential role in addressing a range of therapeutic challenges. One of the most promising areas of investigation has been its application in the development of neuroprotective agents. Emerging research suggests that this compound may exhibit neuroprotective effects by interacting with specific neurotransmitter receptors and modulating intracellular signaling pathways involved in neuronal survival and protection against oxidative stress. These findings are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Furthermore, the compound has shown anti-inflammatory properties in preclinical studies. Chronic inflammation is a hallmark of numerous pathological conditions, including autoimmune disorders and metabolic diseases. The ability of 5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine to inhibit key inflammatory mediators has positioned it as a candidate for developing novel anti-inflammatory therapies. Its mechanism of action likely involves modulation of cytokine production and suppression of inflammatory signaling cascades.
Another area where this compound has demonstrated promise is in cancer research. Studies have indicated that it may exhibit antiproliferative effects on certain cancer cell lines by interfering with critical cellular processes such as DNA replication and cell cycle progression. The pyrazolopyridine scaffold is known to interact with various enzymes and proteins involved in cancer biology, making it an attractive platform for further exploration.
The synthesis of 5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the necessary substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
In terms of pharmacokinetic properties, 5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine exhibits moderate solubility in both water and organic solvents, facilitating its formulation into various pharmaceutical dosage forms. Its bioavailability can be influenced by factors such as pH-dependent solubility and metabolic stability. Ongoing research aims to optimize these properties to enhance therapeutic efficacy.
The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy profiles. Preclinical studies using 5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine have provided valuable insights into its potential therapeutic benefits while also identifying potential adverse effects that need to be addressed during clinical trials.
The future prospects for 5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine are promising as ongoing research continues to uncover new mechanisms of action and therapeutic applications. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical reality.
63501-05-3 (5,6-dimethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine) Related Products
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
